molecular formula C14H8NO2- B121889 9-Acridinecarboxylic acid hydrate CAS No. 332927-03-4

9-Acridinecarboxylic acid hydrate

Cat. No. B121889
Key on ui cas rn: 332927-03-4
M. Wt: 222.22 g/mol
InChI Key: IYRYQBAAHMBIFT-UHFFFAOYSA-M
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Patent
US05656426

Procedure details

A mixture of 9-acridinecarboxylic acid hydrate (10.0 g, 44.80 mmol) in 80 mL of thionyl chloride was refluxed at 100° C. under nitrogen for 2 hours, and then cooled to 25° C. The resulting solution was reduced to about half the original volume under reduced pressure, and then poured into 500 mL of anhydrous diethyl ether. The yellow precipitate was collected, washed with ether (3×100 mL), and dried under reduced pressure for 2 hours, to produce 12.95 g (~ 100% yield) of the product, which was used immediately for the next reaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
O.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([OH:18])=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.C(OCC)C.S(Cl)([Cl:26])=O>>[ClH:26].[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([Cl:26])=[O:18])=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
WASH
Type
WASH
Details
washed with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.95 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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